
Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both piperidine and pyrazole moieties These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with pyrazole carboxylates under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated batch reactors are employed to produce large quantities while maintaining quality control .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted pyrazole or piperidine compounds .
Aplicaciones Científicas De Investigación
Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug candidates targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The piperidine and pyrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Piperidine Derivatives: Compounds like piperidine-4-carboxylate share structural similarities and exhibit comparable reactivity.
Pyrazole Derivatives: Pyrazole-4-carboxylate derivatives also show similar chemical behavior and applications.
Uniqueness: Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate is unique due to its combined piperidine and pyrazole structures, offering a versatile scaffold for drug design. Its dual functionality allows for diverse chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl 1-piperidin-4-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)8-6-12-13(7-8)9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |
Clave InChI |
ICPCJOWSTVIMQH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(N=C1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


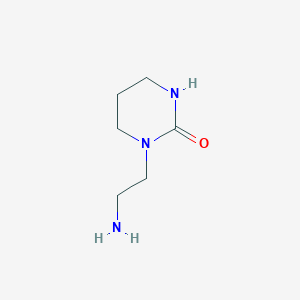
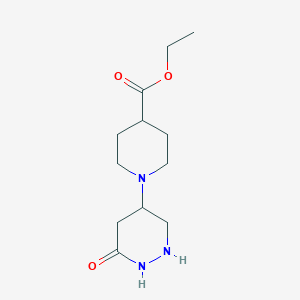

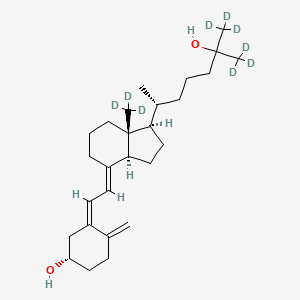
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12328069.png)


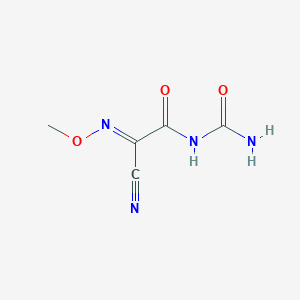

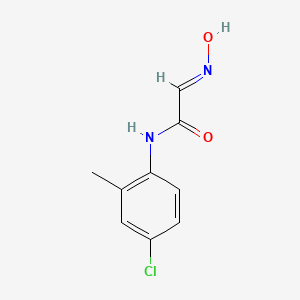
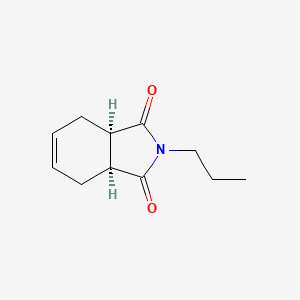
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)

![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
